Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohexene ring, a fluorophenyl sulfonyl group, and an azetidinylmethanone moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the formation of the cyclohexene ring. This is followed by the introduction of the fluorophenyl sulfonyl group and the azetidinylmethanone moiety. Key reaction conditions include the use of strong bases, oxidizing agents, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and advanced purification techniques are often employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound's binding affinity and specificity determine its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone
4-(4-fluorophenyl)cyclohex-3-en-1-amine hydrochloride
Uniqueness: Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone stands out due to its unique combination of functional groups and its potential applications in various scientific fields. Its distinct structure and reactivity profile make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c17-13-6-8-14(9-7-13)22(20,21)15-10-18(11-15)16(19)12-4-2-1-3-5-12/h1-2,6-9,12,15H,3-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNADMZHFFQADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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